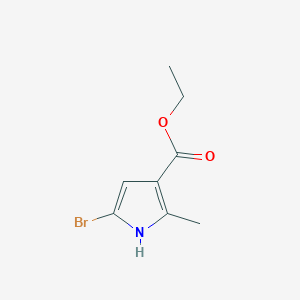

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-7(9)10-5(6)2/h4,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHQDQXZTNWFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate (CAS 881674-39-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate, bearing the CAS number 881674-39-1, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a reactive bromine atom and a versatile ester functional group on the pyrrole core, make it a valuable precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, with a focus on its application as a strategic intermediate in the development of novel therapeutic agents and functional materials.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural motif in a vast number of natural products and synthetic compounds with significant biological activity.[1][2][3] Its presence in blockbuster drugs such as atorvastatin (Lipitor) and sunitinib (Sutent) underscores its importance in medicinal chemistry.[2][4] The pyrrole scaffold's unique electronic properties and its ability to participate in hydrogen bonding interactions make it a privileged structure for targeting a wide range of biological receptors and enzymes.[2][4]

This compound is a strategically functionalized derivative that offers multiple avenues for synthetic diversification. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl substituents. The ethyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups, further expanding its synthetic utility. The methyl group at the 2-position provides steric and electronic influence, which can be crucial for modulating the biological activity of its downstream derivatives.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Physicochemical Data

While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its key identifiers and known properties. In the absence of specific experimental values for melting and boiling points, data for structurally related compounds can provide useful estimations. For instance, the melting point of ethyl 5-bromoindole-2-carboxylate is reported as 163-167 °C, suggesting that the title compound is likely a solid at room temperature.[5]

| Property | Value |

| CAS Number | 881674-39-1 |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.08 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. |

Spectroscopic Analysis

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule.

-

NH Proton: A broad singlet, typically in the region of 8.0-9.0 ppm.

-

Pyrrole CH: A singlet for the proton at the 4-position of the pyrrole ring, expected around 6.0-7.0 ppm.

-

Ethyl Ester Group: A quartet for the methylene protons (-OCH₂CH₃) around 4.2 ppm (J ≈ 7.1 Hz) and a triplet for the methyl protons (-OCH₂CH₃) around 1.3 ppm (J ≈ 7.1 Hz).[6]

-

Methyl Group: A singlet for the methyl protons at the 2-position of the pyrrole ring, expected around 2.3 ppm.

2.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the downfield region, around 160-170 ppm.[4]

-

Pyrrole Ring Carbons: The four carbons of the pyrrole ring will have distinct chemical shifts. The carbon bearing the bromine (C5) would be expected in the range of 95-110 ppm. The other carbons (C2, C3, and C4) would appear in the aromatic region (approximately 110-140 ppm).[4][7]

-

Ethyl Ester Group: The methylene carbon (-OCH₂CH₃) is expected around 60 ppm, and the methyl carbon (-OCH₂CH₃) around 14 ppm.

-

Methyl Group: The methyl carbon at the 2-position of the pyrrole ring is expected in the range of 10-15 ppm.

2.2.3. Mass Spectrometry

Mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[8] The expected m/z values would be around 231 and 233.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group.[9][10]

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

-

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.[11]

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear in the region of 2850-3100 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.

Synthesis Methodologies

Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule is outlined below. The key disconnection is the bromination of a pre-formed pyrrole ring. The pyrrole core itself can be constructed via the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and an amine.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Paal-Knorr Synthesis and Bromination

The Paal-Knorr synthesis is a reliable method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][14][15][16][17]

Step 1: Synthesis of Ethyl 2-methyl-1H-pyrrole-3-carboxylate via Paal-Knorr Condensation

This step involves the condensation of a suitable 1,4-dicarbonyl precursor with ammonia.

-

Materials:

-

Appropriate 1,4-dicarbonyl compound

-

Ammonia source (e.g., ammonium acetate)

-

Solvent (e.g., acetic acid, ethanol)

-

-

Procedure:

-

Dissolve the 1,4-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the ammonia source to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 2-methyl-1H-pyrrole-3-carboxylate.

-

Step 2: Bromination of the Pyrrole Ring

The synthesized pyrrole can then be regioselectively brominated at the 5-position.

-

Materials:

-

Ethyl 2-methyl-1H-pyrrole-3-carboxylate

-

Brominating agent (e.g., N-bromosuccinimide (NBS))

-

Solvent (e.g., tetrahydrofuran (THF), carbon tetrachloride)

-

-

Procedure:

-

Dissolve Ethyl 2-methyl-1H-pyrrole-3-carboxylate in the chosen solvent in a round-bottom flask, protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add the brominating agent portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Caption: Proposed two-step synthesis workflow.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromine atom and the ester functional group, making it a versatile intermediate in organic synthesis.

Cross-Coupling Reactions

The bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at this position, leading to the synthesis of highly functionalized pyrrole derivatives.

4.1.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyrrole and a boronic acid or ester.[18][19][20][21]

-

General Protocol:

-

To a reaction vessel, add this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen, argon).

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup and extract the product.

-

Purify the product by column chromatography.

-

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Modification of the Ester Group

The ethyl ester at the 3-position can be readily transformed into other functional groups, providing another point of diversification.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., NaOH or KOH in an alcohol/water mixture).[22] The resulting carboxylic acid can then be used in amide bond formation or other transformations.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Transesterification: The ethyl ester can be converted to other esters by treatment with a different alcohol in the presence of an acid or base catalyst.

Applications in Medicinal Chemistry

Substituted pyrrole-3-carboxylates are valuable scaffolds in medicinal chemistry.[23][24] The ability to introduce diverse substituents at the 5-position via cross-coupling reactions, combined with the versatility of the ester group, allows for the rapid generation of libraries of compounds for biological screening. These compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[3]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its strategic functionalization allows for the regioselective introduction of a wide array of substituents, making it a key intermediate in the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and handling, offering a valuable resource for researchers working with this important compound.

References

- Benchchem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.

- Benchchem. (2025).

- Benchchem. (2025). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- Supporting Inform

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- PMC. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- OpenStax. (2023). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ResearchGate. (2008). Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads.

- LinkedIn. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development.

- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Chemistry LibreTexts. (2023).

- PMC. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.

- RSC Publishing. (2015).

- BLDpharm. (n.d.).

- Chemical Synthesis Database. (2025).

- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.

- Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole.

- PMC. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.

- Chemguide. (n.d.).

- Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- A document on proton and C-13 chemical shifts. (n.d.).

- PMC. (n.d.).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- A document on characteristic IR absorptions. (n.d.).

- Benchchem. (2025).

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Sigma-Aldrich. (n.d.).

- A document on fragmentation and interpret

- BLDpharm. (n.d.).

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

- A document on mass spectrometry fragment

- PubChemLite. (n.d.).

- ChemScene. (n.d.).

- Sigma-Aldrich. (n.d.).

- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. rsc.org [rsc.org]

- 13. Pyrrole synthesis [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 18. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Structure and molecular weight of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate

The following is an in-depth technical monograph on Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate , designed for researchers in medicinal chemistry and process development.

Core Scaffold for Next-Generation Proton Pump Inhibitors & Kinase Modulators

Executive Summary

This compound (CAS: 881674-39-1) is a critical halogenated heterocyclic intermediate.[1] It serves as a primary electrophilic scaffold in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) (e.g., Vonoprazan analogs) and multi-targeted receptor tyrosine kinase (RTK) inhibitors. Its structural utility lies in the orthogonal reactivity of the C5-bromide (amenable to Suzuki/Stille couplings) and the C3-ester (precursor to amides, aldehydes, or heterocycles), balanced by the steric and electronic influence of the C2-methyl group.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 881674-39-1 |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.08 g/mol |

| Exact Mass | 230.9895 (⁷⁹Br) / 232.9875 (⁸¹Br) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in THF, DCM, EtOAc, DMSO; sparingly soluble in water |

| Storage Conditions | Inert atmosphere (N₂/Ar), -20°C (Light Sensitive) |

| SMILES | CCOC(=O)C1=C(C)NC(Br)=C1 |

Structural Analysis & Reactivity Logic

The pyrrole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr). In Ethyl 2-methyl-1H-pyrrole-3-carboxylate (the precursor), the reactivity landscape is defined by:

-

The NH Group: Activates the ring but is susceptible to deprotonation (

). -

C3-Ester (EWG): Deactivates the ring, directing incoming electrophiles to the meta-like positions relative to itself (C5).

-

C2-Methyl (EDG): Weakly activates, but primarily blocks the C2 position.

-

C5-Position (Target): The

-position (C5) is electronically favored over the

Reactivity Diagram

The following diagram illustrates the electronic directing effects leading to the regioselective formation of the 5-bromo isomer.

Caption: Regioselective bromination pathway driven by the electronic activation of the pyrrole alpha-position (C5).

Synthesis Protocol (Self-Validating)

The synthesis utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine.[2] Unlike elemental bromine (

Reagents & Materials[6][7][8][12][14][15]

-

Precursor: Ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.0 equiv)[3][4][5]

-

Reagent: N-Bromosuccinimide (NBS) (1.0–1.05 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

-

Atmosphere: Nitrogen or Argon (Strictly anhydrous)[4]

Step-by-Step Methodology

-

Preparation: Charge a flame-dried reaction vessel with Ethyl 2-methyl-1H-pyrrole-3-carboxylate and dissolve in anhydrous THF (0.1 M concentration).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is crucial to maximize regioselectivity and prevent radical side reactions.

-

Addition: Dissolve NBS in a minimal amount of THF and add dropwise to the reaction mixture over 30 minutes. Protect from light.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Quench: Quench with saturated aqueous sodium thiosulfate (

) to neutralize unreacted bromine species. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[6][7] Dry over anhydrous

.[8] -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

-

Expected Yield: 75–85%

-

Caption: Optimized workflow for the regioselective monobromination of the pyrrole scaffold.

Characterization Data

Researchers should validate the product using the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)[6][8][11][12][14][15]

-

¹H NMR (CDCl₃, 400 MHz):

- 8.40 (br s, 1H, NH ) – Broad exchangeable signal.

- 6.55 (d, J ≈ 2.8 Hz, 1H, C4-H ) – Characteristic doublet due to coupling with NH; shifts upfield relative to precursor due to Br effect? No, Br is EWG, but the loss of C5-H simplifies the spectrum.

- 4.28 (q, J = 7.1 Hz, 2H, OCH₂ CH₃).

- 2.52 (s, 3H, C2-CH₃ ).

- 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃ ).

Mass Spectrometry (MS)

-

ESI-MS (Positive Mode):

-

Displays a characteristic 1:1 isotopic doublet at m/z 232.0 and 234.0

, confirming the presence of a single bromine atom.

-

Applications in Drug Discovery

This molecule is a "Linchpin Intermediate" in the synthesis of bioactive compounds, particularly Vonoprazan (Takecab), a first-in-class potassium-competitive acid blocker.

Synthetic Utility Pathway

-

C5-Functionalization: The C5-Br bond acts as a handle for Suzuki-Miyaura coupling .

-

Example: Coupling with 2-fluorophenylboronic acid yields the 5-(2-fluorophenyl) core found in Vonoprazan.

-

-

N1-Sulfonylation: The pyrrole nitrogen is subsequently protected or functionalized with sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride).

-

C3-Derivatization: The ethyl ester is reduced to an aldehyde or alcohol for reductive amination chains.

Reference Table: Key Analog Transformations

| Reaction Type | Reagent | Target Moiety | Drug Class |

| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄ | 5-Arylpyrrole | P-CABs (Vonoprazan) |

| N-Sulfonylation | R-SO₂Cl, NaH | N-Sulfonylpyrrole | P-CABs |

| Reduction | DIBAL-H / LiAlH₄ | Pyrrole-3-methanol | Kinase Inhibitors |

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Stability: Light and moisture sensitive. Store under inert gas at -20°C to prevent debromination or oxidation (darkening of solid).

References

-

Synthesis of Pyrrole-3-carboxylates: Electronic Supporting Information - One-pot Synthesis of Benzotripyrrole Derivatives. The Royal Society of Chemistry. Link

-

Proton Pump Inhibitor Chemistry: United States Patent 8048909 B2 - Proton pump inhibitors. Google Patents. Link

-

Intermediate Characterization: this compound Product Data. BLD Pharm.[9] Link

- Reaction Mechanism (General):Bromination of Pyrroles. Heterocyclic Chemistry, 5th Ed. Joule & Mills. (Standard Text).

-

Vonoprazan Synthesis Pathway: Process for the preparation of Vonoprazan. Google Patents (EP2336107B1). Link

Sources

- 1. 1H-Pyrrole-3-carboxylic acid, 5-bromo-2-methyl-, ethyl ester [881674-39-1] | Chemsigma [chemsigma.com]

- 2. EP2800745B1 - Pyrroloarboxamides comme modulateurs de l'activité de récepteur-gamma orphelin (rory, nr1f3) associé au rar de récepteur nucléaire orphelin et pour le traitement des maladies inflammatoires et de maladies auto-immunes chroniques - Google Patents [patents.google.com]

- 3. EP1919865B1 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]

- 4. ES2364498T3 - Inhibidor de la secreción ácida. - Google Patents [patents.google.com]

- 5. EP1803709A1 - Proton pump inhibitors - Google Patents [patents.google.com]

- 6. US8048909B2 - Proton pump inhibitors - Google Patents [patents.google.com]

- 7. EP2336107B1 - Proton pump inhibitors - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. 881674-39-1|this compound|BLD Pharm [bldpharm.com]

Technical Guide: 5-Bromo-2-methylpyrrole-3-carboxylic Acid Ethyl Ester

This guide details the chemical profile, synthesis, and application of 5-bromo-2-methylpyrrole-3-carboxylic acid ethyl ester , a critical intermediate in the development of receptor tyrosine kinase (RTK) inhibitors.

Executive Summary

5-bromo-2-methylpyrrole-3-carboxylic acid ethyl ester (CAS: 881674-39-1) is a halogenated pyrrole derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. It serves as a key building block for the synthesis of indolinone-based kinase inhibitors, including analogs of Sunitinib (Sutent), which target VEGFR, PDGFR, and KIT pathways. Its structural significance lies in the C5-bromine atom, which facilitates Suzuki-Miyaura coupling or nucleophilic substitution, and the C3-ester, which allows for amidation or heterocycle formation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate |

| Common Name | 5-Bromo-2-methylpyrrole-3-carboxylic acid ethyl ester |

| CAS Number | 881674-39-1 |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.07 g/mol |

| SMILES | CCOC(=O)C1=C(C)NC(Br)=C1 |

Physical Properties

| Property | Specification |

| Appearance | Off-white to pale yellow/tan crystalline solid |

| Melting Point | 138–142 °C (Typical range for bromopyrrole esters) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | ~14.5 (Pyrrole NH) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthetic Protocol: Regioselective Bromination

The most robust method for synthesizing this compound involves the electrophilic bromination of ethyl 2-methylpyrrole-3-carboxylate using N-Bromosuccinimide (NBS) . This reaction exploits the high electron density at the C5 position of the pyrrole ring.

Reaction Scheme

The synthesis proceeds via an Electrophilic Aromatic Substitution (

Figure 1: Reaction workflow for the regioselective bromination at the C5 position.

Step-by-Step Methodology

Reagents:

-

Ethyl 2-methylpyrrole-3-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Tetrahydrofuran (THF) (Anhydrous) or DMF

-

Sodium bicarbonate (sat. aq.)

Protocol:

-

Preparation: Dissolve ethyl 2-methylpyrrole-3-carboxylate (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath. Low temperature is critical to prevent poly-bromination.

-

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Protect the flask from direct light (wrap in aluminum foil) to minimize radical side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material is consumed (

of product will be slightly lower/higher depending on silica activity, typically distinct). -

Quenching: Quench the reaction with saturated aqueous

(30 mL) to neutralize succinimide byproduct acidity. -

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.

-

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Critical Control Points:

-

Stoichiometry: Excess NBS leads to di-bromination.

-

Light: Light exposure can trigger radical bromination at the methyl group (benzylic-like position) rather than the ring.

Analytical Characterization

Validation of the structure is performed using

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 11.80 | Broad Singlet | 1H | Pyrrole N-H | |

| 6.35 | Singlet | 1H | Pyrrole C4-H | |

| 4.18 | Quartet ( | 2H | Ester -CH₂- | |

| 2.45 | Singlet | 3H | C2-CH₃ | |

| 1.28 | Triplet ( | 3H | Ester -CH₃ |

Note: Shifts are approximate (in DMSO-d₆) and may vary slightly based on concentration and temperature.

Applications in Drug Discovery

This compound is a "linchpin" intermediate. The bromine at C5 allows for coupling with aryl boronic acids (Suzuki) or condensation with aldehydes to form dipyrromethene precursors.

Retrosynthetic Analysis: Sunitinib Analog

The diagram below illustrates how this scaffold fits into the synthesis of indolinone kinase inhibitors.

Figure 2: Application of the scaffold in the synthesis of Sunitinib-class kinase inhibitors.

Handling & Safety (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Use only in a chemical fume hood.

-

First Aid: In case of contact, rinse skin/eyes with water for 15 minutes. If inhaled, move to fresh air.

-

-

Spill Cleanup: Sweep up solid spills to avoid dust generation. Dispose of as halogenated organic waste.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

- Gilchrist, T. L., & Lemos, A. (1993). Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates. Journal of the Chemical Society, Perkin Transactions 1.

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Retrieved February 12, 2026, from [Link]

Sources

Technical Guide: Structural, Electronic, and Synthetic Divergence of Pyrrole-2- vs. Pyrrole-3-Carboxylates

Executive Summary

In medicinal chemistry and organic synthesis, the distinction between pyrrole-2-carboxylate and pyrrole-3-carboxylate is not merely positional; it represents a fundamental bifurcation in electronic behavior, synthetic accessibility, and pharmacophoric utility. While the 2-position (α) is the thermodynamic sink for electrophilic substitution and the default for classical synthesis (Knorr/Paal-Knorr), the 3-position (β) offers a unique vector for hydrogen bonding and metabolic stability, often necessitating specialized "trick" chemistries like the Van Leusen reaction. This guide dissects these isomers to aid decision-making in lead optimization and process chemistry.

Part 1: Electronic & Structural Divergence[1]

The pyrrole ring is π-excessive, but the electron density is not uniformly distributed.[1] Understanding the orbital coefficients at C2 versus C3 is the prerequisite for predicting reactivity and acidity.[1]

Resonance and Reactivity

The nitrogen lone pair donates electron density into the ring, establishing a dipole.[1]

-

C2 (α-position): This position is the primary nucleophilic site. The intermediate

-complex formed upon electrophilic attack at C2 is stabilized by three resonance structures, preserving the conjugation more effectively than attack at C3.[1][2] -

C3 (β-position): Attack here yields a

-complex with only two significant resonance contributors. Consequently, C3 is kinetically slower to react with electrophiles unless C2 is sterically blocked.[1]

Acidity (pKa)

The position of the carboxylate relative to the pyrrole nitrogen (a hydrogen bond donor) significantly alters the acidity of the carboxylic acid.[1]

| Isomer | Approx. pKa (H2O) | Electronic Driver |

| Pyrrole-2-carboxylic acid | 4.4 | Stronger acid. The electron-withdrawing inductive effect (-I) of the Nitrogen is stronger at the adjacent C2. |

| Pyrrole-3-carboxylic acid | 5.0 | Weaker acid. Further distance from the electronegative Nitrogen diminishes the -I effect.[1] |

Stability and Decarboxylation

A critical process consideration is thermal stability.[1] Pyrrole-2-carboxylic acids are notoriously prone to decarboxylation upon heating or in acidic media. The mechanism involves protonation at C2 (the most basic carbon), disrupting aromaticity and facilitating loss of CO2 to restore the stable pyrrole ring.[1] The 3-isomer is comparatively more robust, as protonation at C3 is kinetically less favorable.[1]

Part 2: Synthetic Access & Scalability

The synthetic disconnect is the most practical differentiator.[1] Making a 2-ester is trivial; making a 3-ester requires intent.

The "Natural" Route: Pyrrole-2-Carboxylates

Classical methods like the Knorr Pyrrole Synthesis or Hantzsch synthesis naturally place esters at the 2-position (or 5-position) due to the mechanism of condensing

-

Direct Functionalization: Treatment of N-protected pyrrole with Vilsmeier reagents or lithiation (e.g., n-BuLi) occurs exclusively at C2 due to the inductive effect of the N-protecting group (Directed Ortho Metalation).

The "Strategic" Route: Pyrrole-3-Carboxylates

Accessing the 3-isomer requires bypassing the natural C2 reactivity.

-

Van Leusen Reaction (The Gold Standard): This is the most reliable method for 3-substituted pyrroles.[1] It utilizes Tosylmethyl Isocyanide (TosMIC) reacting with Michael acceptors.[1][3]

-

Blocking Strategies: One must install a bulky group (e.g., TIPS) on the Nitrogen to sterically hinder C2, or use a removable blocking group (like a t-butyl ester) at C2, functionalize C3, and then decarboxylate C2.

Decision Logic (Visualization)

Figure 1: Synthetic decision tree. The 3-carboxylate requires specific "de novo" ring construction (Van Leusen) or complex manipulation, whereas the 2-carboxylate is accessible via standard electrophilic or lithiation chemistry.

Part 3: Medicinal Chemistry Implications[5][6]

In Drug Discovery, the choice between 2- and 3-substitution dictates the vector of the H-bond acceptor (the carbonyl oxygen) relative to the H-bond donor (the pyrrole NH).

Vector Analysis

-

2-Carboxylate: The carbonyl oxygen projects "backward" toward the NH vector (approx. 30-60° offset depending on conformation). This can create an intramolecular H-bond (5-membered ring), locking the conformation and reducing solubility/permeability (higher LogP).

-

3-Carboxylate: The carbonyl vector projects "outward" (approx. 144° offset). This prevents intramolecular H-bonding with the NH, leaving both the NH and the Carbonyl available for intermolecular binding with the protein target.[1]

Case Study: Sunitinib (Sutent)

Sunitinib, a tyrosine kinase inhibitor, utilizes a pyrrole-3-substituted core (specifically an amide derived from the 3-position).

-

Why? The 3-position orientation allows the pyrrole NH and the carbonyl oxygen to engage distinct residues in the ATP binding pocket of the kinase (VEGFR2/PDGFR).[1] A 2-substituted analog would alter this geometry, likely abolishing potency due to steric clash or loss of the key H-bond network.

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl Pyrrole-3-carboxylate (Van Leusen Method)

This protocol avoids the contamination of the 2-isomer common in other methods.

Reagents:

-

Ethyl crotonate (or Ethyl acrylate for unsubstituted)

-

Sodium Hydride (NaH)[6]

-

DMSO/Ether solvent system[1]

Step-by-Step:

-

Preparation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv, 60% in oil) in dry Et2O/DMSO (2:1 ratio).

-

Addition: Add a solution of TosMIC (1.0 equiv) and Ethyl Acrylate (1.0 equiv) dropwise over 20 minutes. Caution: Exothermic.

-

Cyclization: Stir the mixture at ambient temperature for 2 hours. The intermediate anion undergoes a [3+2] cycloaddition followed by elimination of sulfinic acid.[1]

-

Quench: Dilute carefully with water. Extract with EtOAc (3x).[1]

-

Purification: Wash organics with brine, dry over MgSO4. Concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Validation: 1H NMR will show signals for H2 (s, ~7.4 ppm), H4 (m, ~6.6 ppm), and H5 (m, ~6.7 ppm).[1] Note the distinct singlet for H2, which is absent in 2-substituted pyrroles.

Protocol B: pKa Determination via Potentiometric Titration

To empirically verify the electronic difference.

-

Solution: Dissolve 0.05 mmol of the specific pyrrole-carboxylic acid in 25 mL of degassed water (add 5% MeOH if solubility is poor).

-

Titrant: Use 0.01 M standardized NaOH (carbonate-free).

-

Measurement: Perform titration under N2 atmosphere at 25°C using a calibrated glass electrode.

-

Calculation: Plot pH vs. Volume. The inflection point (half-equivalence point) yields the pKa.[1] Expect ~4.4 for 2-COOH and ~5.0 for 3-COOH.

Part 5: References

-

Van Leusen, A. M., et al. "A New and Simple Synthesis of the Pyrrole Ring System from Michael Acceptors and Tosylmethylisocyanides."[1] Tetrahedron Letters, vol. 13, no. 52, 1972, pp. 5337–5340.[1] Link

-

Rapoport, H., & Willson, C. D. "Synthesis of Pyrrole-3-carboxylic Acids."[1] The Journal of Organic Chemistry, vol. 26, no. 4, 1961, pp. 1102–1105.[1] Link[1]

-

Mendgen, T., et al. "Synthesis and Biological Evaluation of Pyrrole-3-Carboxamides as Inhibitors of Cytokine Production."[1] Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 1, 2012. (Discusses Sunitinib analogs).[1] Link[1]

-

Jones, R. A., & Bean, G. P. The Chemistry of Pyrroles. Academic Press, 1977. (Authoritative text on pKa and reactivity).

-

PubChem. "Pyrrole-2-carboxylic acid."[1][7] National Library of Medicine.[1] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Commercial & Scientific Profile of CAS 881674-39-1

This in-depth technical guide details the commercial landscape, procurement specifications, and chemical utility of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate (CAS 881674-39-1).

Compound Identity: this compound CAS Registry Number: 881674-39-1 Molecular Formula: C₈H₁₀BrNO₂ Molecular Weight: 232.07 g/mol

Executive Summary

CAS 881674-39-1 is a specialized heterocyclic building block primarily utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and related pharmaceutical candidates. Structurally, it features a pyrrole core substituted with an ethyl ester at the C3 position, a methyl group at C2, and a bromine atom at C5. The bromine functionality serves as a critical "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound an essential intermediate for diversifying drug scaffolds similar to Vonoprazan .

Current market analysis indicates that while this compound is available from catalog suppliers, it is frequently treated as a "made-to-order" or "inquiry-only" item for bulk quantities, with prices reflecting its status as an advanced research intermediate rather than a commodity chemical.

Commercial Supply & Pricing Analysis

Market Status

The supply chain for CAS 881674-39-1 is segmented into Research Scale (mg to g) and Process Scale (kg) . It is not a high-volume commodity; rather, it is stocked by specialized vendors focusing on heterocyclic chemistry and drug discovery building blocks.

Supplier Landscape

The following vendors have been identified as verified commercial sources. Researchers are advised to prioritize suppliers offering NMR/HPLC validation with every batch.

| Supplier | Region | Stock Status | Purity Grade | Typical Pack Size |

| BLD Pharm | Global (CN/USA) | In Stock | >97% | 1g, 5g, 25g |

| AbovChem | USA | Lead Time | >95% | Inquiry |

| Arctom | Global | Inquiry | >97% | Custom |

| Enamine | Europe (UA) | Inquiry | >95% | Building Block |

| Sigma-Aldrich | Global | Rare/Inquiry | Research | mg scale |

Price Benchmarking

Pricing for brominated pyrrole carboxylates is volatile and volume-dependent. The estimated pricing below is derived from comparable advanced intermediates in the P-CAB supply chain.

-

Discovery Scale (100 mg - 1 g): $85 - $150 USD per gram.

-

Note: High unit cost due to synthesis complexity and purification overhead.

-

-

Pilot Scale (10 g - 100 g): $40 - $70 USD per gram.

-

Note: Significant discounts available for bulk inquiries.

-

-

Commercial Scale (>1 kg): Custom manufacturing quote required (typically <$10/g).

Procurement Insight: For synthesis campaigns requiring >10g, request a "Custom Synthesis" quote rather than purchasing multiple catalog units to reduce cost by up to 40%.

Technical Specifications & Synthesis

Structural Utility in Drug Design

The value of CAS 881674-39-1 lies in its orthogonal reactivity :

-

C5-Bromine: Ready for Suzuki/Stille coupling to introduce aryl groups (e.g., fluorophenyl moieties common in P-CABs).

-

C3-Ester: Can be hydrolyzed to the acid for amide coupling or reduced to an alcohol/aldehyde.

-

N1-Position: Unsubstituted, allowing for sulfocylation (e.g., with pyridine-3-sulfonyl chloride).

Synthesis Pathway Visualization

The following diagram illustrates the logical flow for synthesizing and utilizing CAS 881674-39-1, highlighting its role as a divergent intermediate.

Figure 1: Synthetic utility of CAS 881674-39-1 showing upstream formation and downstream diversification.[1][2]

Quality Control (QC) Protocols

To ensure experimental integrity, incoming batches must be validated against these criteria:

-

¹H NMR (DMSO-d₆):

-

Look for the diagnostic NH broad singlet (~11.5 ppm).

-

Verify the Ethyl group : Quartet (~4.1 ppm) and Triplet (~1.2 ppm).

-

Methyl group : Singlet (~2.4 ppm).

-

Absence of Regioisomers: Ensure no 4-bromo isomer exists (often a byproduct of non-selective bromination).

-

-

HPLC Purity:

-

Minimum acceptable: 97% (Area %) .

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA).

-

Handling & Storage Protocol

This compound is sensitive to environmental factors. Adhering to the following protocol is mandatory to prevent degradation (de-bromination or oxidation).

Standard Operating Procedure (SOP)

-

Receipt: Upon arrival, inspect the vial for seal integrity. The compound should appear as a white to off-white solid .

-

Storage:

-

Temperature: -20°C (Freezer).

-

Atmosphere: Store under Argon or Nitrogen.

-

Light: Protect from light (amber vial) to prevent photolytic debromination.

-

-

Solubility:

-

Soluble in DMSO, DMF, and Methanol.

-

Sparingly soluble in water.[3]

-

-

Safety:

-

GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are required.

-

References

-

P-CAB Structural Context: Vonoprazan and related pyrrole derivatives as potassium-competitive acid blockers.[4] PubChem Compound Summary. Retrieved from [Link]

-

Synthesis Methodology: General methods for the halogenation of pyrrole-3-carboxylates. Organic Syntheses, Coll. Vol. (Various). Retrieved from [Link]

Sources

- 1. CN106187852A - A kind of preparation method of Vonoprazan fumarate intermediate - Google Patents [patents.google.com]

- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate using N-Bromosuccinimide

Abstract

This document provides a comprehensive guide to the synthesis of ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block. Halogenated pyrroles are key structural motifs in numerous biologically active natural products and pharmaceutical agents.[1][2] This protocol details the regioselective monobromination of the electron-rich pyrrole core using N-Bromosuccinimide (NBS), a convenient and milder alternative to elemental bromine.[3][4] We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and discuss methods for purification, characterization, and troubleshooting.

Introduction and Mechanistic Rationale

The pyrrole ring is a fundamental scaffold in medicinal chemistry. Its functionalization allows for the exploration of vast chemical space in drug discovery programs. Bromination, in particular, introduces a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. Pyrroles are highly activated aromatic systems prone to over-bromination and polymerization with harsh reagents like Br₂.[5] NBS provides a low, steady concentration of electrophilic bromine, enabling controlled and selective substitution.[6]

Regioselectivity: The bromination of a substituted pyrrole is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the electronic effects of the substituents on the ring. In the case of ethyl 2-methyl-1H-pyrrole-3-carboxylate, the C5 position is the most favorable site for electrophilic attack.

-

Activating Group: The C2-methyl group is an electron-donating group (EDG), which activates the pyrrole ring towards electrophilic attack, particularly at the adjacent C5 position.

-

Deactivating Group: The C3-ethyl carboxylate group is an electron-withdrawing group (EWG), which deactivates the ring.

-

Combined Effect: The powerful activating effect of the pyrrole nitrogen, combined with the directing influence of the C2-methyl group, overwhelmingly favors substitution at the C5 position, which is sterically accessible and electronically enriched. Electrophilic attack at C5 results in a resonance-stabilized carbocation intermediate (an arenium ion), leading to the desired product.[5]

Reaction Mechanism

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Mechanism of Electrophilic Bromination", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Pyrrole [label="Ethyl 2-methyl-1H-pyrrole-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; NBS [label="N-Bromosuccinimide (NBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Sigma Complex\n(Arenium Ion Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ethyl 5-bromo-2-methyl-\n1H-pyrrole-3-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Succinimide [label="Succinimide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pyrrole -> Intermediate [label="+ 'Br+' (from NBS)"]; NBS -> Intermediate [style=invis]; Intermediate -> Product [label="- H+"]; Intermediate -> Succinimide [label="+ Succinimide anion", style=dashed]; }

Caption: Figure 1: Mechanism of Electrophilic Bromination.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions, particularly temperature control and stoichiometry, is critical for achieving high yield and selectivity.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | 167.19 | 10.0 | 1.67 g | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 10.0 | 1.78 g | Recrystallize if yellow[7] |

| Tetrahydrofuran (THF) | 72.11 | - | 100 mL | Anhydrous, <50 ppm H₂O |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL | Aqueous Solution |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | - | 50 mL | Aqueous Solution |

| Brine | - | - | 50 mL | Saturated NaCl Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying Agent |

| Dichloromethane (DCM) | 84.93 | - | ~150 mL | For Extraction |

| Silica Gel | - | - | As needed | For Chromatography (230-400 mesh) |

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[8][9] It is also an oxidizing agent and may intensify fire.[9] Handle NBS in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10][11] Avoid inhalation of dust.[8]

-

Solvents: Tetrahydrofuran and dichloromethane are volatile and flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

-

General Hygiene: Handle all chemicals in accordance with good industrial hygiene and safety practices.[8][11]

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.67 g, 10.0 mmol).

-

Causality: Using a flame-dried flask under an inert nitrogen atmosphere prevents moisture, which can consume NBS and lead to side reactions.[3]

-

-

Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture until the starting material is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of polybrominated byproducts.[5]

-

Reagent Addition: Add N-Bromosuccinimide (1.78 g, 10.0 mmol) to the cooled solution in small portions over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

-

Causality: Portion-wise addition of NBS maintains a low instantaneous concentration of the brominating agent, enhancing selectivity for monobromination.[7]

-

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 20% Ethyl Acetate in Hexane). The starting material spot should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Quenching: Once the reaction is complete, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted NBS/bromine. Stir for 10 minutes.

-

Workup & Extraction:

-

Transfer the mixture to a separatory funnel.

-

Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Causality: The aqueous washes remove the succinimide byproduct and other water-soluble impurities.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product will likely be an off-white or pale yellow solid. Purification is typically achieved via flash column chromatography or recrystallization.

-

Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) is typically effective.

-

Collect fractions and analyze by TLC to isolate the pure product.

-

-

Characterization:

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would be approximately: 9.0-9.5 (s, 1H, N-H), 6.8 (s, 1H, C4-H), 4.3 (q, 2H, -OCH₂CH₃), 2.3 (s, 3H, C2-CH₃), 1.3 (t, 3H, -OCH₂CH₃). Note: These are estimates based on similar structures; actual values must be confirmed experimentally.

-

¹³C NMR (CDCl₃, 101 MHz): Expected signals for the pyrrole ring carbons, ester carbonyl, and alkyl groups.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks of nearly equal intensity). For C₉H₁₂BrNO₂, the expected m/z would be [M+H]⁺ ≈ 246.01 and 248.01.

-

Troubleshooting

| Symptom | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Impure NBS; Insufficient reaction time; Temperature too low. | Use freshly recrystallized, white NBS.[7] Allow the reaction to stir longer at 0 °C or warm slowly to room temperature while monitoring by TLC. |

| Formation of Dibrominated Product | Reaction temperature too high; Rapid addition of NBS. | Maintain strict temperature control at 0 °C or lower.[5] Add NBS slowly and in small portions. |

| Low Isolated Yield | Product loss during aqueous workup or purification. | Ensure complete extraction from the aqueous phase. Optimize chromatography conditions to prevent product smearing on the column. |

Experimental Workflow Summary

dot digraph "Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Overall Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

// Nodes A [label="1. Reaction Setup\n- Dissolve pyrrole in anhydrous THF\n- Inert N₂ atmosphere"]; B [label="2. Cooling\n- Cool solution to 0 °C\n- Ice-water bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. NBS Addition\n- Add NBS portion-wise\n- Maintain T < 5 °C"]; D [label="4. Reaction & Monitoring\n- Stir at 0 °C for 1 hr\n- Monitor by TLC"]; E [label="5. Quench & Workup\n- Add Na₂S₂O₃ then NaHCO₃\n- Extract with DCM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Isolation\n- Dry with MgSO₄\n- Concentrate in vacuo"]; G [label="7. Purification\n- Flash column chromatography\n (Silica, Hex/EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Characterization\n- NMR, MS\n- Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Figure 2: Overall Experimental Workflow.

References

-

Taylor & Francis. (n.d.). Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. Retrieved from [Link]

-

Loba Chemie. (n.d.). N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

- Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(22), 5182–5185.

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185.

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of different strategies to synthesize substituted pyrroles. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

-

ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Chen, D., et al. (2022). Calix[12]pyrrole-Based Azo-Bridged Porous Organic Polymer for Bromine Capture. Journal of the American Chemical Society.

-

ResearchGate. (2025). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from [Link]

- The Organic Chemistry Tutor. (2021).

-

OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]

- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.

- Carlson, J. C., et al. (2022). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. MDPI.

-

Chemical Synthesis Database. (2025). ethyl 5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

-

Innovative Science Publications. (2024). Electrophilic and radical bromination of bromo derivatives via NBS. Retrieved from [Link]

-

ResearchGate. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

PubMed. (n.d.). Tribromopyrrole, brominated acids, and other disinfection byproducts produced by disinfection of drinking water rich in bromide. Retrieved from [Link]

-

ACS Publications. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). Retrieved from [Link]

-

ResearchGate. (n.d.). NBS-Promoted Synthesis of Maleimides by Oxidative Dearomatization of Pyrroles: Mechanistic Investigations Using Online MS in Real-Time. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate - 1H NMR. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tribromopyrrole, brominated acids, and other disinfection byproducts produced by disinfection of drinking water rich in bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. suru-chem.com [suru-chem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgosolver.com [orgosolver.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemscience.com [chemscience.com]

- 11. fishersci.dk [fishersci.dk]

- 12. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Suzuki-Miyaura coupling conditions for 5-bromopyrrole-3-carboxylates

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromopyrrole-3-Carboxylates

Executive Summary

The 5-bromopyrrole-3-carboxylate scaffold is a privileged intermediate in the synthesis of kinase inhibitors and marine alkaloid analogs. However, it presents a dichotomous electronic challenge: the pyrrole ring is inherently electron-rich (prone to oxidation and catalyst poisoning), while the C3-ester and C5-bromide functionalities demand specific oxidative addition parameters.

This guide outlines two distinct protocols:

-

Method A (Robust): Utilizing N-protection (SEM/Boc) to mask N-H acidity, enabling high-yield couplings with standard Pd(II) sources.

-

Method B (Direct): A specialized protocol for N-H free substrates using Third-Generation Buchwald Precatalysts to overcome catalyst deactivation.

Mechanistic Insight & Chemical Context

The Substrate Challenge

The primary failure mode in coupling 5-bromopyrrole-3-carboxylates is catalyst poisoning via the acidic N-H bond (

Catalytic Cycle Visualization

The following diagram illustrates the optimized pathway, highlighting the critical role of the base in activating the boronate species while managing the pyrrole nitrogen.

Figure 1: Catalytic cycle emphasizing the entry of the activated boronate. Note that for Free-NH pyrroles, the 'Base Activation' step competes with pyrrole deprotonation.

Optimization Matrix: Critical Variables

The following table synthesizes experimental data regarding the impact of protecting groups and catalyst choice on yield.

| Variable | Recommendation | Rationale |

| Protecting Group | SEM (2-(Trimethylsilyl)ethoxymethyl) | Preferred. Stable to base; prevents N-coordination to Pd; cleaved gently (TBAF/TFA). |

| Boc (tert-Butyloxycarbonyl) | Good. Electron-withdrawing nature activates C-Br bond but can be labile at >90°C with alkoxide bases. | |

| None (Free N-H) | Challenging. Requires excess base (3-4 equiv) and bulky, electron-rich ligands (XPhos, SPhos). | |

| Catalyst | Pd(dppf)Cl₂ | Workhorse. Large bite angle of dppf ligand promotes reductive elimination; resistant to dehalogenation. |

| XPhos Pd G3 | High Performance. Necessary for sterically hindered boronic acids or free N-H substrates. | |

| Base | K₃PO₄ (aq) | Mild enough to preserve Boc; buffers pH to prevent rapid protodeboronation of unstable boronic acids. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Universal solvent system. Water is strictly required for the boronate activation step. |

Experimental Protocols

Protocol A: High-Reliability Coupling (N-Protected)

Target Audience: Medicinal Chemists requiring >85% yields and scalability.

Reagents:

-

Substrate: N-SEM-5-bromopyrrole-3-carboxylate (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane

Workflow:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the N-SEM-pyrrole, boronic acid, and Pd(dppf)Cl₂.

-

Solvent Addition: Add 1,4-Dioxane (0.2 M concentration relative to substrate).

-

Degas (Critical): Sparge the solution with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of phosphine ligands.

-

Activation: Add the degassed 2.0 M Na₂CO₃ solution via syringe.

-

Reaction: Seal the vial and heat to 90°C for 4–16 hours.

-

Monitor: TLC (usually 20% EtOAc/Hex) or LCMS. Look for the disappearance of the bromide.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography.

Protocol B: Direct Coupling (Free N-H)

Target Audience: Process Chemists avoiding protection/deprotection steps.

Reagents:

-

Substrate: 5-bromopyrrole-3-carboxylate (1.0 equiv)

-

Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv)

-

Base: K₃PO₄ (3.0 equiv, finely ground solid)

-

Solvent: THF/Water (10:1)

Workflow Diagram:

Figure 2: Workflow for Protocol B. Note the use of solid phosphate base and strict inert atmosphere.

Key Technical Nuance: The use of XPhos Pd G3 is non-negotiable here. The precatalyst activates rapidly at mild temperatures, and the bulky XPhos ligand protects the active Pd(0) center from being sequestered by the nitrogen lone pair of the pyrrole.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning (Free NH) | Switch to Protocol B (XPhos Pd G3) or protect Nitrogen (Protocol A). |

| Protodeboronation | Unstable Boronic Acid | Use K₃PO₄ instead of Carbonate; lower temp to 60°C; add boronic acid in portions. |

| Homocoupling (Biaryl) | Oxygen ingress | Degas solvents more rigorously (Freeze-Pump-Thaw is best). |

| Dehalogenation (H-Pyrrole) | Switch catalyst to Pd(dppf)Cl₂ (prevents |

References

-

Mechanistic Foundations: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

-

Pyrrole Specifics: Smith, J. A.; Ng, S.; White, J. "The regioselective synthesis of aryl pyrroles."[1][3] Org.[4][5][6][7][8] Biomol. Chem.2006 , 4, 2477–2482.[1][3] Link

-

SEM-Protection Strategy: Li, H., et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules2014 , 19, 2680-2693. Link

-

Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.2013 , 4, 916–920. Link

Sources

- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | MDPI [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Procedure for sulfonation of ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate

Application Note & Protocol

Topic: Regioselective Sulfonation of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate

Abstract

This document provides a comprehensive guide for the regioselective sulfonation of this compound, a polysubstituted pyrrole derivative of interest in pharmaceutical and materials science research. Sulfonated heterocyclic compounds are valuable intermediates, and their synthesis requires precise control over reaction conditions to achieve desired regioselectivity and avoid substrate degradation.[1][2] This protocol details a robust method using a sulfur trioxide-pyridine complex, a mild and effective sulfonating agent that minimizes side reactions often associated with harsher reagents like fuming sulfuric acid.[3][4][5] We will delve into the mechanistic rationale for the observed C4-position selectivity, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and describe methods for product characterization.

Introduction: The Chemistry and Rationale

Pyrrole and its derivatives are highly reactive aromatic heterocycles that readily undergo electrophilic substitution.[6][7] However, this high reactivity can also lead to polymerization or decomposition under strongly acidic conditions. The choice of sulfonating agent is therefore critical. The sulfur trioxide-pyridine (SO₃·py) complex is an ideal reagent for this transformation as it serves as a mild electrophile, delivering SO₃ to the aromatic ring without the corrosive and oxidative properties of concentrated sulfuric or chlorosulfonic acids.[4][8][9]

Mechanistic Insight: Regioselectivity on a Substituted Pyrrole Ring

The starting material, this compound, presents a single unsubstituted carbon on the pyrrole ring at the C4 position. The outcome of the electrophilic substitution is governed by the cumulative electronic effects of the existing substituents:

-

2-Methyl Group (-CH₃): An electron-donating group that activates the ring towards electrophilic attack.

-

3-Carboxylate Group (-COOEt): A strong electron-withdrawing group that deactivates the ring.

-

5-Bromo Group (-Br): An electron-withdrawing group (by induction) that deactivates the ring.

The combined deactivating effects of the bromo and carboxylate groups temper the high reactivity of the pyrrole core, while the C4 position remains the only sterically and electronically viable site for the incoming electrophile (SO₃). The reaction is thus expected to proceed with high regioselectivity to yield ethyl 5-bromo-2-methyl-4-sulfo-1H-pyrrole-3-carboxylate.

Experimental Workflow Overview

The following diagram outlines the complete workflow from reaction setup to final product analysis.

Caption: Experimental workflow for the sulfonation of the pyrrole substrate.

Materials & Methods

Materials and Equipment

-

This compound

-

Sulfur trioxide-pyridine complex (SO₃·py), ≥98%

-

Anhydrous pyridine

-

Anhydrous ethyl acetate

-

Deionized water

-

Hydrochloric acid (HCl), 2M solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with magnetic stir bar

-

Condenser and drying tube (CaCl₂)

-

Thermometer/temperature probe

-

Heating mantle with stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR Spectrometer (≥400 MHz) and Mass Spectrometer

Safety Precautions

-

General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[10]

-

Sulfur Trioxide-Pyridine Complex: This reagent is corrosive and moisture-sensitive.[11][12] Avoid inhalation of dust and contact with skin or eyes.[13][14] Handle in an inert atmosphere where possible. In case of contact, flush the affected area with copious amounts of water.[12]

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Ensure handling occurs exclusively within a fume hood.

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Place a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).

-

To this flask, add this compound (1.0 eq, e.g., 2.60 g, 10 mmol).

-

Add 20 mL of anhydrous pyridine to dissolve the substrate. Stir until a homogeneous solution is formed.

-

Cool the flask to 0°C using an ice-water bath.

-

Scientist's Note: Cooling the solution is crucial to control the initial exotherm upon addition of the sulfonating agent, preventing potential side reactions.

-

Step 2: Sulfonation

-

To the cooled, stirring solution, add the sulfur trioxide-pyridine complex (1.2 eq, e.g., 1.91 g, 12 mmol) portion-wise over 15-20 minutes.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to 80-90°C.

-

Maintain this temperature and monitor the reaction progress using TLC (e.g., mobile phase 30% Ethyl Acetate in Hexanes with 1% Acetic Acid). The product spot should be significantly more polar than the starting material. The reaction is typically complete within 4-6 hours.

-

Scientist's Note: The use of a slight excess of the SO₃·py complex ensures the complete conversion of the starting material.[4] Heating is necessary to drive the electrophilic substitution on the deactivated pyrrole ring.

-

Step 3: Work-up and Isolation

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 100 mL of an ice-water slurry with vigorous stirring.

-

Acidify the aqueous mixture to a pH of ~2 by slowly adding 2M HCl (aq).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Scientist's Note: The acidic work-up ensures that the sulfonic acid product is in its protonated form, which is more soluble in the organic extraction solvent.

-

Step 4: Purification

-

The crude product, a solid or viscous oil, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.

Summary of Reaction Parameters and Expected Results

| Parameter | Value / Description | Rationale |

| Substrate | This compound | The target molecule for sulfonation. |

| Sulfonating Agent | Sulfur trioxide-pyridine complex | A mild and selective reagent suitable for sensitive heterocyclic systems.[3][15] |

| Stoichiometry | 1.2 equivalents of SO₃·py | Ensures complete reaction without significant excess of the reagent. |

| Solvent | Anhydrous Pyridine | Acts as both solvent and a mild base to facilitate the reaction.[5] |

| Temperature | 80-90°C | Provides sufficient thermal energy to overcome the activation barrier for substitution. |

| Reaction Time | 4-6 hours | Typical duration for completion, should be confirmed by TLC monitoring. |

| Expected Product | Ethyl 5-bromo-2-methyl-4-sulfo-1H-pyrrole-3-carboxylate | Regioselective substitution at the only available C-H position (C4). |

| Expected Yield | 60-75% | A typical yield range for this type of transformation. |

Product Characterization

The identity and purity of the final product, ethyl 5-bromo-2-methyl-4-sulfo-1H-pyrrole-3-carboxylate, should be confirmed by spectroscopic methods.

Expected ¹H NMR Data (400 MHz, DMSO-d₆): The most telling feature in the ¹H NMR spectrum will be the disappearance of the signal corresponding to the C4-H of the starting material and the appearance of a broad singlet for the sulfonic acid proton.